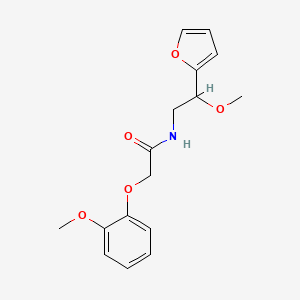

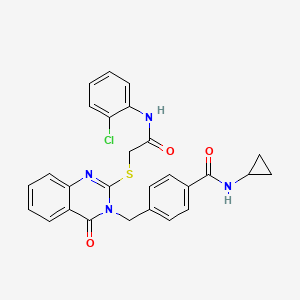

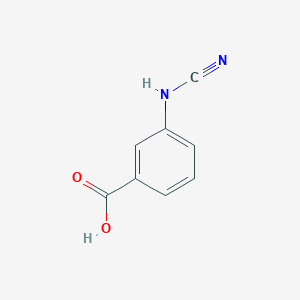

2-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzamide derivatives, including those with thiazole rings and methoxy groups, involves multi-step reactions with varying yields. For instance, the synthesis of a PET agent with a difluoro-benzamide structure was achieved in 9 steps with a 1% overall yield, and the desmethylation step yielded 70% . Similarly, the synthesis of 2-hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamides involved condensation and cyclocondensation reactions, followed by a reaction with benzaldehyde . These examples demonstrate the complexity and variability in the synthesis of benzamide derivatives.

Molecular Structure Analysis

X-ray crystallography and computational methods such as DFT are commonly used to characterize the molecular structure of benzamide derivatives. For example, the structure of a methoxy-benzylidene-thiazol-2-yl-chloro-acetic hydrazide was determined using X-ray diffraction and compared with DFT-optimized geometries . Similarly, the structure of a 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction and DFT calculations, revealing its crystallization in a triclinic system .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including cyclocondensation and reactions with different reagents to form new compounds. For instance, 2-hydroxy benzoic acid hydrazides can undergo condensation with aromatic aldehydes to yield arylidene hydrazides, which can further react to form thiazolidinyl-benzamides . These reactions are crucial for the synthesis of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of methoxy groups and the thiazole ring can affect the compound's hydrogen bonding capability and solubility . The molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) are also analyzed to understand the chemical reactivity of these compounds .

Biological Activity and Supramolecular Gelators

Some benzamide derivatives exhibit biological activities, such as antibacterial and antifungal properties. For example, newly synthesized 2-hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamides were evaluated for their antibacterial and antifungal activities . Additionally, certain N-(thiazol-2-yl)benzamide derivatives have been investigated as supramolecular gelators, with the role of methyl functionality and S=O interaction being crucial for gelation behavior .

Quantitative Analysis in Biological Matrices

The quantitative analysis of benzamide derivatives in biological matrices is essential for pharmacokinetic studies. A bioanalytical method using micro-extraction and LC-MS/MS was developed to quantify a glyburide analogue in mouse plasma and whole blood, demonstrating the importance of accurate measurement techniques for these compounds .

Antifungal Agents

The search for new antifungal agents has led to the synthesis of various 2-hydroxy-5-(1,3-thiazol-5-yl)benzamides and their alkoxy derivatives. These compounds were characterized by IR, (1)H-NMR, and mass spectral data and screened for antifungal activity, highlighting the potential of benzamide derivatives in medicinal chemistry .

Scientific Research Applications

Anticancer Potential

A significant application of derivatives of 2-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is in anticancer research. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and exhibited moderate to excellent anticancer activity against multiple cancer cell lines, including breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021).

Antidiabetic Agents

These compounds are also explored in the search for antidiabetic agents. A study identified 5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluorome thyl)-phenyl]methyl]benzamide (KRP-297) as a potential drug for treating diabetes mellitus (Nomura et al., 1999).

Antimicrobial Activity

Several derivatives exhibit antimicrobial properties. For example, certain N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives showed potent antimicrobial activity against various bacterial and fungal strains, outperforming reference drugs in some cases (Bikobo et al., 2017).

Heparanase Inhibition

N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides, including derivatives of the compound , have been identified as inhibitors of heparanase, an enzyme involved in cancer metastasis and inflammation (Xu et al., 2006).

Antifungal Agents

The derivatives of this compound have shown potential as antifungal agents. For example, some newly synthesized 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides were evaluated for antifungal activity (Narayana et al., 2004).

Adenosine Receptor Affinity

Benzamide and furamide linked to thiazole derivatives, including the compound , have been found crucial for high affinity to adenosine receptors, indicating potential in neuromodulation (Inamdar et al., 2013).

Mechanism of Action

Target of Action

It’s worth noting that thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to a wide range of effects

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities . The exact pathways affected by 2-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide would require further investigation.

Result of Action

Given the wide range of biological activities exhibited by thiazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .

properties

IUPAC Name |

2-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-12-16(13-8-4-3-5-9-13)19-18(23-12)20-17(21)14-10-6-7-11-15(14)22-2/h3-11H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTGWGUWVZPMCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)C2=CC=CC=C2OC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3000168.png)

![1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3000169.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)propanamide](/img/structure/B3000171.png)

![7-(3-chloro-4-methylphenyl)-N-(4-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3000174.png)

![2-[[1-(2-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B3000179.png)